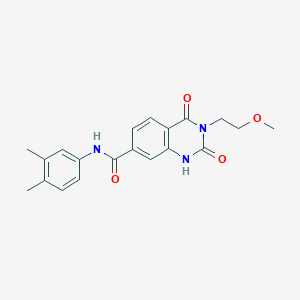![molecular formula C18H16ClN3O2 B2514357 1-苄基-3-(4-氯苯基)四氢吡咯并[3,4-c]吡唑-4,6(2H,5H)-二酮 CAS No. 1005122-62-2](/img/structure/B2514357.png)
1-苄基-3-(4-氯苯基)四氢吡咯并[3,4-c]吡唑-4,6(2H,5H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a pyrazoline derivative, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly studied in the provided papers, related structures have been synthesized and analyzed, which can give insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of pyrazoline derivatives often involves the reaction of hydrazine derivatives with diketones or ketoesters. For instance, the synthesis of a related compound, dimethyl-1-p-chlorophenyl-3,4-propano-4,5,6,7-tetrahydroindazol-5,5-dicarboxylate, was achieved through the reaction of dimethylbicyclo[4.4.0]decane-2,10-dione-5,5-dicarboxylate with p-chlorophenylhydrazine, indicating a nucleophilic attack at the carbonyl group . This method could potentially be adapted for the synthesis of 1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is often characterized using spectroscopic methods such as FT-IR, NMR (1H and 13C), and UV-visible spectroscopy, as well as X-ray crystallography . These techniques provide detailed information about the electronic, vibrational, and structural properties of the compounds. For example, the dihedral angle between the pyrazole and the thiophene rings in a related compound was found to be 65.84(1)°, indicating a twisted conformation . Such analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity.
Chemical Reactions Analysis
Pyrazoline derivatives can undergo various chemical reactions, including oxidation. For example, 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione has been used as an oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles . This suggests that the compound may also be susceptible to similar oxidation reactions under mild conditions, which could be useful for further functionalization or for the synthesis of related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives can be predicted using computational methods such as density functional theory (DFT). These methods can provide insights into the electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential surface, which helps in identifying electrophilic and nucleophilic regions on the molecular surface . Additionally, the thermal stability of these compounds can be assessed using thermogravimetric analysis, as demonstrated in one of the studies . Understanding these properties is essential for the development of new compounds with desired pharmacological activities.
科学研究应用
合成与结构分析
研究已广泛涵盖了与1-苄基-3-(4-氯苯基)四氢吡咯并[3,4-c]吡唑-4,6(2H,5H)-二酮相关的化合物的合成和结构分析。例如,通过缩合过程合成取代的苯并[c]吡唑并[1:2-a]吡唑-1:9-二酮展示了此类骨架的化学多功能性和反应性,促进了具有潜在有价值性质的化合物的产生 (Veibel & Lillelund, 1957)。此外,对异构吡唑并[3,4-d]嘧啶类分子的研究强调了细微的结构变化如何影响分子行为,例如二聚化和分子间相互作用,从而为设计具有所需物理和化学特性的分子提供了见解 (Avasthi 等,2002)。
电子和光学性质
对相关化合物(例如包含吡唑或吡咯吡唑骨架的化合物)的电子和光学性质的研究揭示了它们在材料科学中的潜力,特别是在有机电子学中。对多巴胺半醌自由基掺杂的 PEDOT:PSS 的研究突出了电导率和功函数的提高,这对于提高有机太阳能电池的性能至关重要 (Zeng 等,2020),展示了此类化合物在可再生能源技术中的应用。
光物理性质和应用
具有相关结构的化合物因其光物理性质而被探索,表明在光化学和光物理过程中具有潜在应用。例如,对新型光致变色对称和不对称双(杂芳基)马来酰亚胺的研究探索了它们在对光有反应的材料中的应用,这些材料可用于智能涂层和光存储设备中 (Cipolloni 等,2009)。
属性
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-13-8-6-12(7-9-13)15-14-16(18(24)20-17(14)23)22(21-15)10-11-4-2-1-3-5-11/h1-9,14-16,21H,10H2,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLFSMGBFQIJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=C(C=C4)Cl)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)
![N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2514275.png)
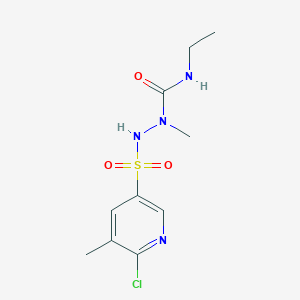
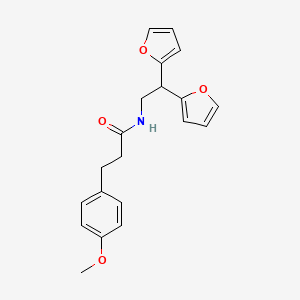
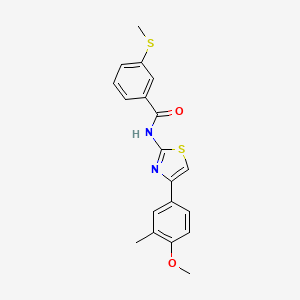
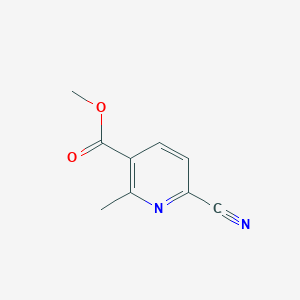
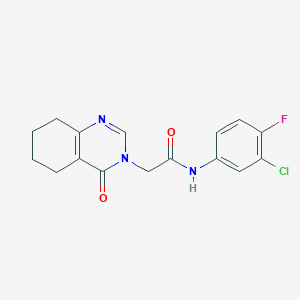
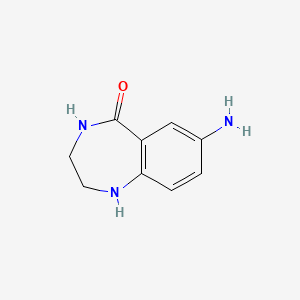
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2514284.png)
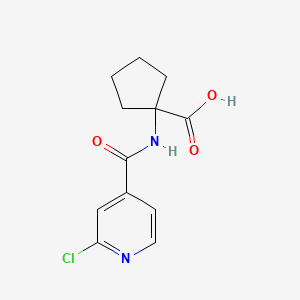
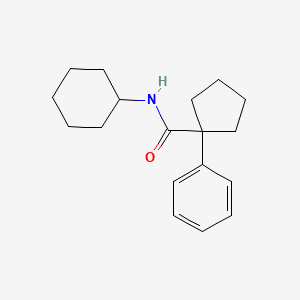
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)
![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)
